3-Cbz-amino-butylamine HCl

Stereospecific Synthesis Chiral Resolution Enantioselective Catalysis

Researchers requiring a stereodefined 1,3-diamine motif frequently encounter supply issues with regioisomeric or enantiomeric contamination that undermines synthetic reproducibility. 3-Cbz-amino-butylamine HCl (CAS 1414960-61-4) eliminates this risk as a single-enantiomer, Cbz-protected building block. • Defined (S)-configuration at C3 ensures diastereomeric purity in downstream products. • Orthogonal Cbz group enables selective hydrogenolytic deprotection compatible with acid-labile protecting groups. • Hydrochloride salt form enhances solubility, stability, and ease of handling in automated synthesis platforms.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
Cat. No. B15361866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cbz-amino-butylamine HCl
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(CCNN)C(=O)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H
InChIKeyRCTWJOZHHLKUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cbz-amino-butylamine HCl Overview


3-Cbz-amino-butylamine HCl is a chiral, protected diamine building block primarily utilized as a versatile intermediate in organic and medicinal chemistry. The compound features a reactive primary amine and a secondary amine masked by a carbobenzyloxy (Cbz) protecting group . This structural motif, with a molecular formula of C12H19ClN2O2 and a molecular weight of 258.74 g/mol, is commonly employed for the introduction of a chiral 1,3-diamine motif into more complex molecular scaffolds, often via peptide coupling or nucleophilic substitution reactions . Its availability as a hydrochloride salt enhances its water solubility and handling characteristics compared to the free base .

Why 3-Cbz-amino-butylamine HCl Cannot Be Substituted


Generic substitution among Cbz-protected diamines or similar building blocks is scientifically unsound due to critical differences in stereochemical configuration, regioisomerism, and functional group presentation that directly dictate the outcome of stereospecific and regioselective reactions. For 3-Cbz-amino-butylamine HCl, the specific 1,3-diamine backbone and the position of the chiral center (at the 3-position) create a unique spatial arrangement for molecular recognition . While compounds like (S)-3-Boc-amino-butylamine offer an alternative amine protecting group , the orthogonality and deprotection conditions of Cbz versus Boc (hydrogenolysis versus acidolysis) can dictate the entire synthetic route . Furthermore, substitution with a regioisomer such as 1-Cbz-amino-butyl-3-amine or the enantiomer (R)-3-Cbz-amino-butylamine will yield diastereomeric or enantiomeric products with potentially altered or completely abolished biological activity. Therefore, selecting the precise regio- and stereoisomer is a non-negotiable requirement for reproducibility in research and development.

Procurement Evidence for 3-Cbz-amino-butylamine HCl


Stereochemical Purity in Chiral Synthesis

The utility of 3-Cbz-amino-butylamine HCl in asymmetric synthesis is contingent upon its enantiomeric purity. (S)-3-Cbz-amino-butylamine and (R)-3-Cbz-amino-butylamine are distinct chemical entities with different CAS numbers (168828-15-7 and 1414960-65-8 respectively) . The procurement of the correct enantiomer is the single most critical factor for reproducibility in chiral syntheses. While vendors often provide a minimum purity specification for the chemical content (e.g., 98% by HPLC ), a critical differentiation point for researchers is the explicit confirmation of enantiomeric excess (ee) or chiral purity, which is not uniformly guaranteed across suppliers. Absence of specified chiral purity can lead to unpredictable and irreproducible outcomes in enantioselective reactions, effectively rendering the synthetic step meaningless .

Stereospecific Synthesis Chiral Resolution Enantioselective Catalysis

Regiochemical Distinction from 1-Cbz Isomer

A common point of failure in synthesis is the unintentional use of a regioisomer. 3-Cbz-amino-butylamine HCl, also named benzyl (4-aminobutan-2-yl)carbamate hydrochloride, has the Cbz protecting group on the nitrogen at the 3-position. Its regioisomer, 1-Cbz-amino-butyl-3-amine (CAS 885277-99-6), features the Cbz group on the terminal nitrogen of the butyl chain . These two compounds, while isomeric (identical molecular formula C12H19ClN2O2), present different amine functionalities for subsequent reactions: the target compound offers a free primary amine on a longer alkyl tether, whereas the 1-Cbz isomer provides a secondary amine adjacent to the protecting group. This distinction critically alters their behavior in peptide coupling, reductive amination, and nucleophilic substitution reactions .

Regioselective Synthesis Building Blocks Peptide Chemistry

Cbz vs. Boc Protecting Group Orthogonality

The choice between a Cbz- and a Boc-protected building block, such as (S)-3-Cbz-amino-butylamine versus (S)-3-Boc-amino-butylamine, is a critical decision point in synthetic route planning. While no direct comparative reactivity study was found for this specific pair, the class-level inference is robust and widely accepted in the field . The Cbz group is removed via hydrogenolysis (H2, Pd/C) , a set of conditions that is orthogonal to acid-labile groups like Boc (removed with TFA or HCl) . This orthogonality enables selective deprotection in the presence of other sensitive functionalities. Furthermore, the hydrochloride salt form of 3-Cbz-amino-butylamine offers improved water solubility and is a stable, easy-to-weigh solid compared to the free base form often supplied for Boc analogs .

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Optimal Use Cases for 3-Cbz-amino-butylamine HCl


Chiral 1,3-Diamine Pharmacophore Synthesis

This compound is best applied in the synthesis of chiral drug candidates and natural products where a stereodefined 1,3-diamine motif is required. Its utility stems from the presence of a single, defined stereocenter. Researchers must procure and verify the specific enantiomer (e.g., (S)- or (R)-) needed for their target, as use of the opposite enantiomer will lead to a diastereomeric or enantiomeric product with a different biological profile .

Orthogonal Protecting Group Strategies

3-Cbz-amino-butylamine HCl is an ideal reagent for synthetic sequences where the Cbz group must be removed under neutral, hydrogenolytic conditions that are compatible with other acid-labile protecting groups (e.g., Boc, tert-butyl esters) elsewhere in the molecule . Its hydrochloride salt form is advantageous for storage and handling in automated or high-throughput synthesis platforms due to its enhanced stability and solubility in polar solvents .

Asymmetric Ligands and Organocatalysts Precursor

The chiral 1,3-diamine scaffold of this compound serves as an excellent foundation for the development of novel asymmetric ligands for transition metal catalysis or chiral organocatalysts. The regio- and stereochemical purity of 3-Cbz-amino-butylamine HCl are critical, as any contamination with the 1-Cbz regioisomer would lead to the formation of a structurally distinct ligand framework with altered coordination properties .

Peptide Mimetics and Macrocycle Building Block

In the design of peptidomimetics or conformationally constrained macrocycles, 3-Cbz-amino-butylamine HCl can be employed to introduce a chiral turn-inducing element. The differentiated reactivity of the free primary amine and the protected secondary amine allows for sequential and controlled incorporation into linear peptide chains, which can subsequently be cyclized .

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